tCFA15
Overview
Description
tCFA15 is an organic compound with the molecular formula C23H42O2 It is characterized by a cyclohexenone ring substituted with a long hydroxypentadecyl chain and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tCFA15 typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of appropriate ketones and aldehydes.
Introduction of the Hydroxypentadecyl Chain: The hydroxypentadecyl chain can be introduced via a Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired chain.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
tCFA15 can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form an alcohol.
Substitution: The methyl groups and hydroxypentadecyl chain can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
tCFA15 has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of tCFA15 involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclohexenone ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-dimethyl-
- 2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-tetramethyl-
Uniqueness
tCFA15 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the long hydroxypentadecyl chain and the three methyl groups differentiates it from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
3-(15-hydroxypentadecyl)-2,4,4-trimethylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O2/c1-21-22(24(2,3)19-18-23(21)26)17-15-13-11-9-7-5-4-6-8-10-12-14-16-20-25/h25H,4-20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMAOXGOTRUOKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)CCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430917 | |
Record name | 2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220757-88-0 | |
Record name | 2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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